Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is classified under organic compounds and specifically falls within the categories of benzoic acids and imidazo[1,2-a]pyrazines. The compound can be sourced from various chemical suppliers and databases that provide information on its synthesis, properties, and applications.
The synthesis of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- typically involves several key steps:
Industrial methods may optimize these processes for large-scale production by adjusting reaction conditions such as temperature and pressure.
The molecular structure of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- reveals significant features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 240.26 g/mol |
SMILES | CNC1=NC(=CN2C1=NC=C2)C3=CC=C(C=C3)O |
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- undergoes various chemical reactions that are crucial for its biological activity:
These reactions play a significant role in modifying the compound for enhanced biological activity or stability.
The mechanism of action for benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves interaction with specific protein targets in cellular pathways:
Understanding these mechanisms is vital for developing therapeutic strategies based on this compound.
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is typically characterized by:
Key chemical properties include:
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- has diverse applications in scientific research:
These applications highlight its significance in pharmaceutical development and therapeutic interventions.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8